molecular formula C12H22O3 B14404915 Acetic acid;2-tert-butylcyclohexen-1-ol CAS No. 87296-08-0

Acetic acid;2-tert-butylcyclohexen-1-ol

Cat. No.: B14404915
CAS No.: 87296-08-0
M. Wt: 214.30 g/mol
InChI Key: AMUFXZUWLPMWSA-UHFFFAOYSA-N
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Description

Acetic acid;2-tert-butylcyclohexen-1-ol is an organic compound that combines the properties of acetic acid and a cyclohexenol derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-tert-butylcyclohexen-1-ol typically involves the reaction of acetic acid with 2-tert-butylcyclohexen-1-ol under specific conditions. One common method is the esterification reaction, where acetic acid reacts with the alcohol group of 2-tert-butylcyclohexen-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-tert-butylcyclohexen-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₃) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclohexenol derivatives.

Scientific Research Applications

Acetic acid;2-tert-butylcyclohexen-1-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the manufacture of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of acetic acid;2-tert-butylcyclohexen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of specific biochemical pathways. The presence of the tert-butyl group and the cyclohexene ring influences its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread applications in food, pharmaceuticals, and industry.

    Cyclohexanol: An alcohol derived from cyclohexane, used in the production of nylon and other polymers.

    tert-Butyl alcohol: A tertiary alcohol used as a solvent and in the synthesis of other chemicals.

Uniqueness

Acetic acid;2-tert-butylcyclohexen-1-ol is unique due to its combined structural features, which impart distinct chemical and physical properties. The presence of both acetic acid and cyclohexenol moieties allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Properties

CAS No.

87296-08-0

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

acetic acid;2-tert-butylcyclohexen-1-ol

InChI

InChI=1S/C10H18O.C2H4O2/c1-10(2,3)8-6-4-5-7-9(8)11;1-2(3)4/h11H,4-7H2,1-3H3;1H3,(H,3,4)

InChI Key

AMUFXZUWLPMWSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)C1=C(CCCC1)O

Origin of Product

United States

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